molecular formula C13H16N4O B11866901 N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide

Cat. No.: B11866901
M. Wt: 244.29 g/mol
InChI Key: MXDGDFZAONFARU-UHFFFAOYSA-N
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Description

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide typically involves the reaction of 1,8-naphthyridine-3-carboxylic acid with 2-aminobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-1,8-naphthyridine-3-carboxamide
  • N-(2-Aminopropyl)-1,8-naphthyridine-3-carboxamide
  • N-(2-Aminobutyl)-quinoline-3-carboxamide

Uniqueness

N-(2-Aminobutyl)-1,8-naphthyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-(2-aminobutyl)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C13H16N4O/c1-2-11(14)8-17-13(18)10-6-9-4-3-5-15-12(9)16-7-10/h3-7,11H,2,8,14H2,1H3,(H,17,18)

InChI Key

MXDGDFZAONFARU-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)C1=CN=C2C(=C1)C=CC=N2)N

Origin of Product

United States

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